

# Application of Pilocarpine Ophthalmic Solution in Presbyopia Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Presbyopia, the age-related decline in near vision, presents a significant area of research and development in ophthalmology. **Pilocarpine**, a cholinergic muscarinic agonist, has emerged as a leading therapeutic agent for the pharmacological treatment of this condition. By inducing miosis (pupil constriction) and increasing the depth of focus, **pilocarpine** ophthalmic solutions can temporarily improve near visual acuity. This document provides detailed application notes and protocols for the clinical evaluation of **pilocarpine** ophthalmic solutions in presbyopia, based on data from key Phase 3 clinical trials.

# Mechanism of Action: Muscarinic Agonism in the Eye

**Pilocarpine** acts as a non-selective muscarinic receptor agonist, primarily targeting M1 and M3 receptors in the iris sphincter and ciliary muscles of the eye.[1] Activation of these receptors initiates a signaling cascade that leads to smooth muscle contraction. Contraction of the iris sphincter muscle results in a reduction of pupil size (miosis), creating a pinhole effect that increases the depth of focus and improves near vision.[2][3] Simultaneously, contraction of the ciliary muscle can also contribute to this effect. The intracellular signaling pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3)



and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), ultimately resulting in smooth muscle contraction.[1][4]



Click to download full resolution via product page

**Pilocarpine**'s muscarinic signaling pathway in eye muscles.

# Key Phase 3 Clinical Trial Data for Pilocarpine Ophthalmic Solutions

Several formulations of **pilocarpine** have undergone rigorous Phase 3 clinical evaluation. The following tables summarize the quantitative data from these pivotal trials, providing a comparative overview of their efficacy and safety profiles.

# Table 1: Efficacy of Pilocarpine Ophthalmic Solutions in Presbyopia Clinical Trials



| Clinical<br>Trial<br>Program | Investigatio<br>nal Drug<br>(Concentrat<br>ion)                          | Primary Endpoint: % of Participants with ≥3-Line Gain in Mesopic DCNVA                             | Key<br>Secondary/<br>Other<br>Efficacy<br>Data                                                                                                        | Onset of<br>Action                | Duration of<br>Effect |
|------------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|-----------------------|
| GEMINI 1 & 2                 | AGN-190584<br>(Vuity™)<br>(1.25%<br>Pilocarpine<br>HCl)                  | GEMINI 1:<br>30.7% vs<br>8.1% vehicle<br>(Day 30,<br>Hour 3)<br>GEMINI 2:<br>26% vs 11%<br>vehicle | 75% of participants treated with AGN-190584 achieved a ≥2-line improvement in mesopic DCNVA.                                                          | 15 minutes                        | Up to 6 hours         |
| VIRGO                        | AGN-190584<br>(Vuity™)<br>(1.25%<br>Pilocarpine<br>HCl) - Twice<br>Daily | 35.1% vs<br>7.8% vehicle<br>(Day 14,<br>Hour 9, 3<br>hours post-<br>second dose)                   | Extended<br>duration of<br>effect up to 9<br>hours with<br>twice-daily<br>dosing.                                                                     | Not specified for the second dose | Up to 9 hours         |
| NEAR-1 &<br>NEAR-2           | CSF-1<br>(Qlosi™)<br>(0.4%<br>Pilocarpine<br>HCl)                        | 40.1% vs<br>19.1%<br>vehicle<br>(pooled data,<br>Day 8, 1 hour<br>post-dose 1)                     | On Day 15, participants achieved statistically significant 3- line or more improvement in DCNVA as early as 20 minutes and up to 8 hours post-dose 1. | 20 minutes                        | Up to 8 hours         |



| endpoint of a statistically significant proportion of subjects with a ≥3-line improvement in DCNVA vs placebo at 2 hours post-treatment. | Specific percentages not detailed in the initial | Not specified | At least 2<br>hours |
|------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|---------------|---------------------|
|------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|---------------|---------------------|

DCNVA: Distance-Corrected Near Visual Acuity

# Table 2: Safety and Tolerability of Pilocarpine Ophthalmic Solutions in Presbyopia Clinical Trials



| Clinical<br>Trial<br>Program | Investigatio<br>nal Drug                                                 | Most Common Adverse Events (>5% incidence)                      | Incidence<br>of<br>Headache | Incidence<br>of<br>Instillation<br>Site<br>Pain/Irritati<br>on | Discontinua<br>tion Rate<br>Due to<br>Adverse<br>Events |
|------------------------------|--------------------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------|----------------------------------------------------------------|---------------------------------------------------------|
| GEMINI 1 & 2                 | AGN-190584<br>(Vuity™)<br>(1.25%<br>Pilocarpine<br>HCl)                  | Headache                                                        | >5%                         | Eye irritation<br>(1-5%)                                       | 1.2%                                                    |
| VIRGO                        | AGN-190584<br>(Vuity™)<br>(1.25%<br>Pilocarpine<br>HCl) - Twice<br>Daily | Headache,<br>Eye Irritation                                     | >5%                         | >5%                                                            | Not specified                                           |
| NEAR-1 &<br>NEAR-2           | CSF-1<br>(Qlosi™)<br>(0.4%<br>Pilocarpine<br>HCl)                        | Headache,<br>Instillation<br>Site Pain                          | 6.8%                        | 5.8%                                                           | Not specified                                           |
| VISION-1                     | MicroLine<br>(1% and 2%<br>Pilocarpine)                                  | All adverse<br>events were<br>reported as<br>mild in<br>nature. | Not specified               | Not specified                                                  | No serious<br>adverse<br>events<br>reported.            |

# **Experimental Protocols for Presbyopia Clinical Trials with Pilocarpine**

The following section outlines a generalized protocol for a Phase 3, multicenter, randomized, double-masked, vehicle-controlled clinical trial designed to evaluate the efficacy and safety of a



**pilocarpine** ophthalmic solution for the treatment of presbyopia. This protocol is a synthesis of methodologies reported in the GEMINI, VIRGO, and NEAR clinical trial programs.

# **Study Objectives**

- Primary Objective: To evaluate the efficacy of **pilocarpine** ophthalmic solution compared to vehicle in improving near visual acuity in participants with presbyopia.
- Secondary Objectives: To evaluate the onset and duration of action of the pilocarpine solution, its safety and tolerability, and its impact on distance vision and patient-reported outcomes.

# **Study Design**

A multicenter, randomized, double-masked, parallel-group, vehicle-controlled study.





Click to download full resolution via product page

Generalized workflow for a presbyopia clinical trial.

# **Participant Population**



#### **Inclusion Criteria:**

- Age: 40-64 years.
- General Health: Good general health.
- Visual Acuity:
  - Distance-Corrected Near Visual Acuity (DCNVA) at 40 cm between 20/50 and 20/160
     Snellen equivalent (≥0.40 and ≤0.90 logMAR) in at least one eye.
  - Corrected Distance Visual Acuity (CDVA) at 4m of 20/20-2 or better (≤0.04 logMAR) in each eye.
- Refractive Error: Manifest refraction between -4.50 and +2.00 diopter (D) sphere in each eye, with ≤2.00D difference between eyes and <2.00D of cylinder.</li>

#### **Exclusion Criteria:**

- Prior Ocular Surgery: History of refractive surgery or intraocular lens implantation.
- Ocular Conditions: Presence of other ocular diseases that could affect vision.
- Pupil Size: Average dark-adapted pupil diameter <3.5 mm.</li>
- Intraocular Pressure (IOP): IOP <9 or >22 mm Hg.

# **Study Procedures**

- Screening and Baseline: Informed consent is obtained, and eligibility is confirmed. Baseline visual acuity measurements (DCNVA, CDVA) and other ocular assessments are performed.
- Randomization and Dosing: Eligible participants are randomized to receive either the
  pilocarpine ophthalmic solution or the vehicle, to be self-administered bilaterally (in both
  eyes) once or twice daily for the duration of the study (e.g., 14 to 30 days).
- Follow-up Visits: Participants return for follow-up visits on specified days (e.g., Day 8, 15, 30).



#### • Efficacy Assessments:

- Primary Endpoint: The proportion of participants with a gain of 3 or more lines in mesopic, high-contrast, binocular DCNVA without a loss of ≥1 line in CDVA at a specific time point (e.g., 1 hour post-dose on Day 8 or 3 hours post-dose on Day 30).
- Visual Acuity Testing: DCNVA is typically assessed at 40 cm using a standard chart (e.g., ETDRS) under mesopic (low light) conditions.
- Safety Assessments:
  - Adverse events are recorded at each visit.
  - Ocular examinations, including slit-lamp biomicroscopy, IOP measurements, and fundoscopy, are performed.
  - Drop comfort and conjunctival redness are also assessed.

### Conclusion

The clinical development of **pilocarpine** ophthalmic solutions for presbyopia has demonstrated a consistent and statistically significant improvement in near visual acuity with a favorable safety profile. The data from the GEMINI, VIRGO, and NEAR clinical trial programs provide a robust foundation for understanding the efficacy and safety of various **pilocarpine** formulations. The standardized protocols outlined in this document serve as a guide for researchers and drug development professionals in the design and execution of future clinical trials in this therapeutic area. The continued investigation and optimization of **pilocarpine** formulations hold promise for providing a convenient and effective non-surgical treatment option for individuals with presbyopia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Mechanisms of Pilocarpine-Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. hcplive.com [hcplive.com]
- 4. Mechanisms of Pilocarpine-Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Pilocarpine Ophthalmic Solution in Presbyopia Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147212#application-ofpilocarpine-ophthalmic-solution-in-presbyopia-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com